2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromonaphthalene moiety, a sulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine ring system, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach includes the bromination of naphthalene followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the tetrahydropyrrolo[1,2-a]pyrazine ring system through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromonaphthalene moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site .
Scientific Research Applications
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with cellular proteins, while the sulfonyl group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Shares the bromonaphthalene moiety but differs in the overall structure and functional groups.
Other Bromonaphthalene Derivatives: Compounds with similar bromonaphthalene structures but different substituents and ring systems.
Uniqueness
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its combination of a bromonaphthalene moiety, a sulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H19BrN2O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)sulfonyl-1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C19H19BrN2O2S/c1-13-7-9-18-14(2)22(12-11-21(13)18)25(23,24)19-10-8-17(20)15-5-3-4-6-16(15)19/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
JXTOSECZAIBDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br)C |
Origin of Product |
United States |
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